4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine
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Overview
Description
4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of an oxetane derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 4-Chloro-1-(oxetan-3-yl)-1H-pyrazole
Uniqueness
4-Chloro-1-(oxetan-3-yl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C6H8ClN3O |
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Molecular Weight |
173.60 g/mol |
IUPAC Name |
4-chloro-1-(oxetan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C6H8ClN3O/c7-5-1-10(9-6(5)8)4-2-11-3-4/h1,4H,2-3H2,(H2,8,9) |
InChI Key |
QNTISJLIMADMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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